molecular formula C21H21NO4 B13620463 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13620463
M. Wt: 351.4 g/mol
InChI Key: JBWUJJFOCDBYNL-UHFFFAOYSA-N
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Description

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound with the molecular formula C20H19NO4 It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications and the formation of desired products. The compound’s unique structure enables it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure and the presence of the Fmoc protective group. This combination allows for versatile applications in synthetic chemistry and biochemistry, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-21(11-13,19(23)24)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

JBWUJJFOCDBYNL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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